1-Benzhydrylpiperidin-4-ol
Overview
Description
1-Benzhydrylpiperidin-4-ol, also known as BHPO, is a synthetic compound that has gained attention in the field of neuroscience due to its potential application in the treatment of various neurological disorders. BHPO belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
1-Benzhydrylpiperidin-4-ol acts as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can improve cognitive function and mood.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective properties. This compound has also been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
1-Benzhydrylpiperidin-4-ol has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound has some limitations, including its low solubility in water and its short half-life.
Future Directions
There are several future directions for research on 1-Benzhydrylpiperidin-4-ol, including the development of more efficient synthesis methods, the investigation of its potential application in the treatment of other neurological disorders, and the exploration of its mechanism of action at the molecular level. Further research is also needed to determine the optimal dosage and administration of this compound for therapeutic use.
Scientific Research Applications
1-Benzhydrylpiperidin-4-ol has been studied extensively for its potential application in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation, which are common factors in the development of these disorders.
properties
IUPAC Name |
1-benzhydrylpiperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-17-11-13-19(14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBUBVULCPVIME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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